Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 2-aminothiazole with an appropriate aldehyde or ketone.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole derivative with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A thiazole derivative used as an anticancer drug.
Alpelisib: Another thiazole-based compound with anticancer properties.
Uniqueness
Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific structural features, such as the presence of the 4-fluorophenyl group and the ethyl carbamate moiety. These features may contribute to its distinct biological activities and therapeutic potential compared to other thiazole derivatives .
Properties
IUPAC Name |
ethyl N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHHRXPWPADEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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